3-アセチルアミノ-4-メチル-2-ニトロ安息香酸

概要

説明

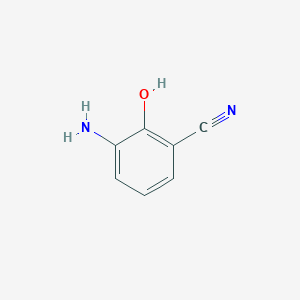

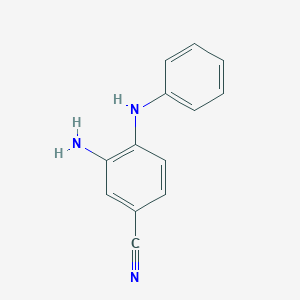

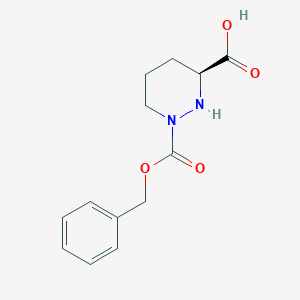

3-Acetamido-4-methyl-2-nitrobenzoic acid is a chemical compound with the CAS Number: 7356-52-7 and Linear Formula: C10H10N2O5 . It has a molecular weight of 238.2 . It is a solid at room temperature .

Molecular Structure Analysis

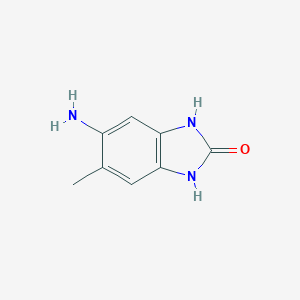

The InChI Code for 3-Acetamido-4-methyl-2-nitrobenzoic acid is 1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis

3-Acetamido-4-methyl-2-nitrobenzoic acid is a solid at room temperature . It has a molecular weight of 238.2 .科学的研究の応用

プロテオミクス研究

“3-アセチルアミノ-4-メチル-2-ニトロ安息香酸”は、プロテオミクス研究で使用されます . プロテオミクスとは、タンパク質の大規模な研究、特にその構造と機能に関する研究です。この化合物は、サンプル中のタンパク質の分析と特定に使用される可能性があります。

化学合成

この化合物は化学合成に使用できます . 他の複雑な分子の合成における構成要素として役立つ可能性があります。その特定の特性は、最終製品の特性に影響を与える可能性があります。

生化学研究

生化学研究でも使用されています . 生化学研究は、多くの場合、生物体内で起こる化学反応や物質の研究を伴います。この化合物は、これらの反応や物質を研究するために使用される可能性があります。

2-ニトロ-4-アミノトルエンの調製

“3-アセチルアミノ-4-メチル-2-ニトロ安息香酸”は、酸加水分解によって2-ニトロ-4-アミノトルエンを調製するために使用される可能性があります . これは、他の化学物質の製造におけるその潜在的な使用を示しています。

ベンジル位での反応

その構造から、この化合物はベンジル位で反応を起こす可能性があります . これらの反応には、ラジカル臭素化と求核置換が含まれます .

安全性と取扱いの研究

この化合物の安全性と取扱いの研究も重要です . その特性を理解することは、それを正しく取り扱い、保管し、使用中に適切な安全対策を講じるのに役立ちます。

Safety and Hazards

特性

IUPAC Name |

3-acetamido-4-methyl-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWKWQKCFPEDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80287897 | |

| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7356-52-7 | |

| Record name | 7356-52-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetamido-4-methyl-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80287897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B112886.png)

![(2's,3s)-[2-(3-Hydroxypyrrolidin-1-yl)-1-phenylethyl]methylcarbamic acid benzyl ester](/img/structure/B112897.png)